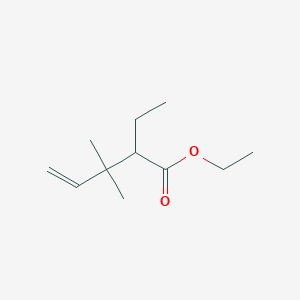
2-(2-Oxo-2-phenylethyl)-1,3-dithiane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxo-2-phenylethyl)-1,3-dithiane-2-carbonitrile is an organic compound characterized by the presence of a phenyl group, a dithiane ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-phenylethyl)-1,3-dithiane-2-carbonitrile typically involves the reaction of 2-hydroxyacetophenone with carbon disulfide and potassium carbonate, followed by the addition of bromoethane. The reaction is carried out at 35°C with efficient stirring and monitored by thin-layer chromatography (TLC) until completion . The resulting mixture is then cooled, poured into ice water, and extracted with ethyl acetate. The organic layers are washed with anhydrous sodium sulfate, and the solvent is removed under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Oxo-2-phenylethyl)-1,3-dithiane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under basic conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Oxo-2-phenylethyl)-1,3-dithiane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Wirkmechanismus
The mechanism of action of 2-(2-Oxo-2-phenylethyl)-1,3-dithiane-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (2-oxo-2-phenylethyl)phosphonate: Similar in structure but contains a phosphonate group instead of a dithiane ring
2-Oxo-2-phenylethyl acetate: Contains an acetate group instead of a dithiane ring.
Uniqueness
2-(2-Oxo-2-phenylethyl)-1,3-dithiane-2-carbonitrile is unique due to the presence of the dithiane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
64414-31-9 |
|---|---|
Molekularformel |
C13H13NOS2 |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
2-phenacyl-1,3-dithiane-2-carbonitrile |
InChI |
InChI=1S/C13H13NOS2/c14-10-13(16-7-4-8-17-13)9-12(15)11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2 |
InChI-Schlüssel |
QMWAANBADQDDFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)(CC(=O)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-(Bromomethyl)[1,1'-biphenyl]-2-ol](/img/structure/B14504158.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)



![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)

![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)





